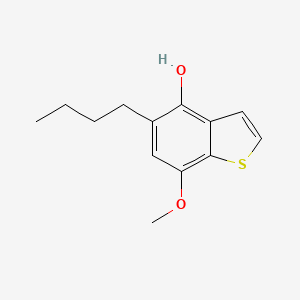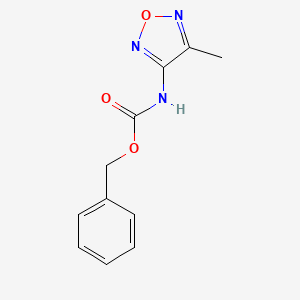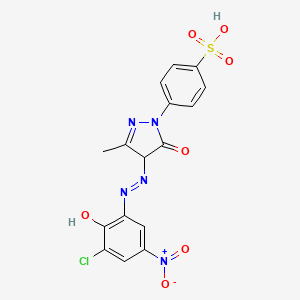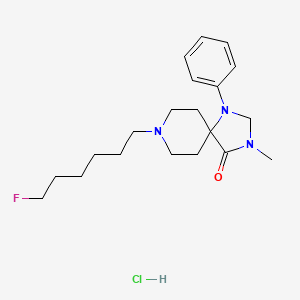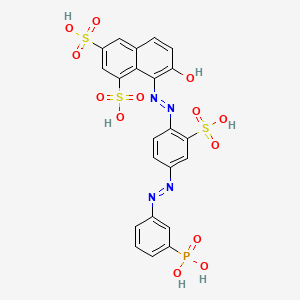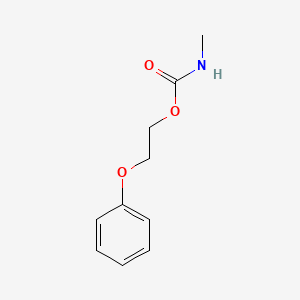![molecular formula C71H92N16O14 B12790266 acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide CAS No. 82318-10-3](/img/structure/B12790266.png)
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis starts with the preparation of individual amino acid residues, followed by their sequential coupling using peptide bond formation reactions. Protecting groups are often used to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds usually involves automated peptide synthesizers. These machines can perform the necessary coupling reactions with high precision and efficiency. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Certain functional groups within the molecule can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Functional groups can be substituted with other groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and other organic reactions.
Biology: Investigated for its potential role in biological processes and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
Peptides: Short chains of amino acids with similar structures.
Proteins: Larger molecules composed of multiple peptide chains.
Synthetic Polymers: Man-made compounds with repeating units similar to amino acid residues.
Uniqueness
This compound’s uniqueness lies in its specific sequence of amino acid residues and the presence of multiple functional groups. These features give it distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
82318-10-3 |
|---|---|
分子式 |
C71H92N16O14 |
分子量 |
1393.6 g/mol |
IUPAC名 |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C69H88N16O12.C2H4O2/c1-4-73-67(96)58-22-14-30-85(58)68(97)51(21-13-29-74-69(70)71)78-61(90)52(31-40(2)3)79-65(94)56(35-48(42-15-7-5-8-16-42)43-17-9-6-10-18-43)83-62(91)53(32-41-23-25-46(87)26-24-41)80-66(95)57(38-86)84-63(92)54(33-44-36-75-49-20-12-11-19-47(44)49)81-64(93)55(34-45-37-72-39-76-45)82-60(89)50-27-28-59(88)77-50;1-2(3)4/h5-12,15-20,23-26,36-37,39-40,48,50-58,75,86-87H,4,13-14,21-22,27-35,38H2,1-3H3,(H,72,76)(H,73,96)(H,77,88)(H,78,90)(H,79,94)(H,80,95)(H,81,93)(H,82,89)(H,83,91)(H,84,92)(H4,70,71,74);1H3,(H,3,4)/t50-,51-,52-,53-,54-,55-,56+,57-,58-;/m0./s1 |
InChIキー |
JOUFFQKIWRSLQU-IWMYBUNZSA-N |
異性体SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |
正規SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


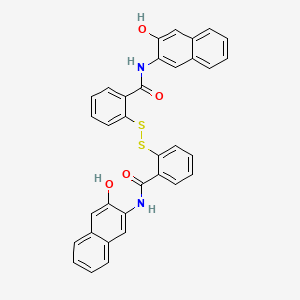


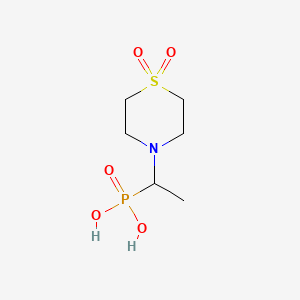
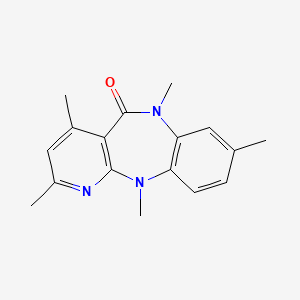
![[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid](/img/structure/B12790230.png)
